REACTION_CXSMILES
|
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[OH:6][C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]=1[CH:17]=[O:18]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(Cl)(Cl)Cl>[CH2:1]([O:6][C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]=1[CH:17]=[O:18])[CH:3]1[O:5][CH2:4]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
196 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C2=CC=CC=C2C=C1)C=O
|
Name
|
|
Quantity
|
2.26 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by refluxing the resultant
|
Type
|
CUSTOM
|
Details
|
reaction mixture for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
WASH
|
Details
|
the resultant solution was washed with 150 mL of water three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4 (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
the solvent thereof was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resultant residue was recrystallized in isopropyl alcohol
|
Type
|
WASH
|
Details
|
the resultant needle crystal was washed with isopropyl alcohol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)OC1=C(C2=CC=CC=C2C=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.1 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |